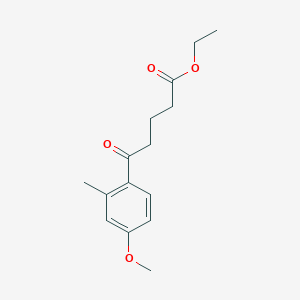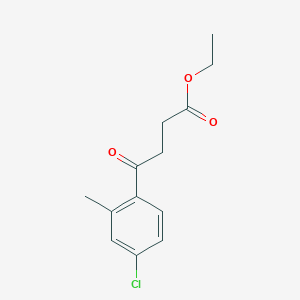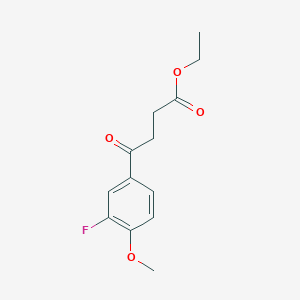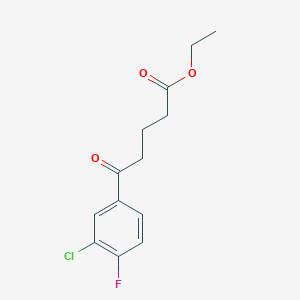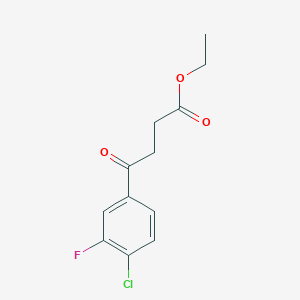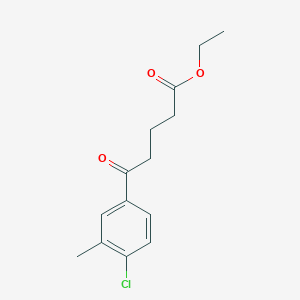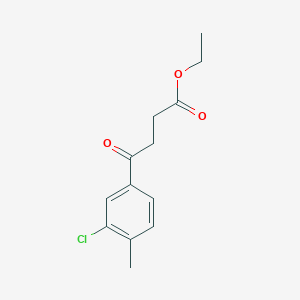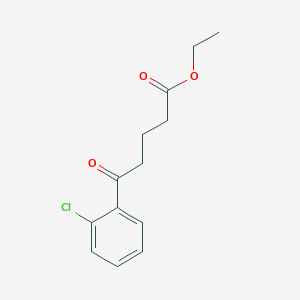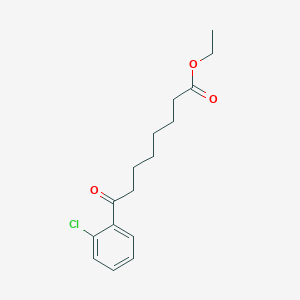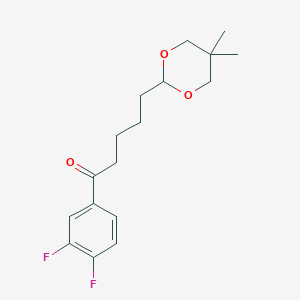
3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a chemical compound with the molecular formula C17H22F2O3 . It has a molecular weight of 312.35 g/mol . This compound is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-dioxan-2-yl group, which is a cyclic ether, attached to a valerophenone backbone . The valerophenone backbone consists of a ketone group attached to a phenyl ring, which in this case is substituted with two fluorine atoms .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm^3, a boiling point of 394.9±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.5±3.0 kJ/mol and a flash point of 185.9±20.0 °C . Its index of refraction is 1.474, and it has a molar refractivity of 79.2±0.3 cm^3 .Scientific Research Applications
Applications in Polymer and Material Science
Fluorinated molecules, such as 3',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, play a crucial role in the field of conducting polymer research. They are utilized in the synthesis of versatile fluorine compounds, contributing to the development of fluorinated materials. For example, fluorinated polyphenylenevinylene was synthesized using compounds that are structurally similar to this compound, demonstrating the potential of these fluorinated molecules in creating partially fluorinated materials with specific properties (Krebs & Jensen, 2003).
Use in Photovoltaic Cells
Compounds structurally related to this compound have been utilized in the synthesis of oligophenylenevinylenes, which are then tested as active materials in photovoltaic cells. This highlights the potential of such molecules in the renewable energy sector, specifically in the enhancement of solar cell performance (Jørgensen & Krebs, 2005).
Catalytic and Synthetic Applications
The chemical structure of this compound and its derivatives offer significant versatility in catalytic and synthetic applications. For instance, a solvent-free method for synthesizing 1,8-dioxo-octahydro-xanthenes has been developed using similar compounds, demonstrating the efficacy and environmental advantages of such methods in synthetic chemistry (Heravi, 2009).
Pharmaceutical Research
Derivatives of this compound have found applications in pharmaceutical research. For example, compounds structurally similar have been synthesized and evaluated for their anti-inflammatory activities, contributing to the development of novel anti-inflammatory drugs (Li et al., 2008).
Spectroscopic and Structural Analysis
The structural and spectroscopic analysis of compounds like this compound is pivotal in understanding their chemical properties. Detailed investigations using techniques such as FT-IR, NMR, and DFT methods have been conducted to comprehend the intricate details of these molecules, facilitating their application in various fields (Vessally et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3,4-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)12-7-8-13(18)14(19)9-12/h7-9,16H,3-6,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTXANYBDMLOMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645970 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898786-99-7 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



